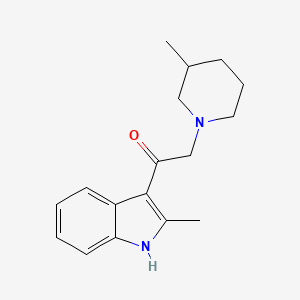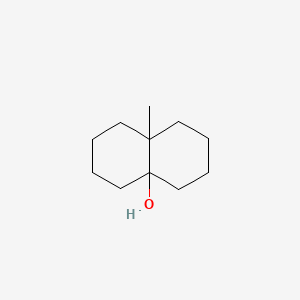
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- is a chemical compound with a complex structure. It belongs to the class of naphthalenols, which are derivatives of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by its octahydro structure, indicating that it is a fully hydrogenated derivative of naphthalene, and the presence of a hydroxyl group (-OH) attached to the naphthalene ring. The “cis-” designation indicates the specific geometric configuration of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process may include the following steps:
Hydrogenation: Naphthalene is subjected to hydrogenation in the presence of a catalyst such as palladium or platinum. This reaction is carried out under high pressure and temperature to achieve complete hydrogenation, resulting in octahydro-naphthalene.
Hydroxylation: The octahydro-naphthalene is then hydroxylated using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the desired position on the naphthalene ring.
Methylation: The final step involves the methylation of the hydroxylated product to obtain 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
化学反应分析
Types of Reactions
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of hydrocarbons. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, amines, or ethers using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., thionyl chloride), amination reagents (e.g., ammonia), etherification reagents (e.g., alkyl halides)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Hydrocarbons
Substitution: Halogenated compounds, amines, ethers
科学研究应用
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties. It is used in studies to understand its interaction with biological systems.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of certain polymers, resins, and coatings.
作用机制
The mechanism of action of 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The compound’s octahydro structure provides stability and influences its binding affinity to various targets. Research is ongoing to elucidate the exact molecular pathways involved in its biological activity.
相似化合物的比较
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- can be compared with other similar compounds, such as:
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, trans-: The trans- isomer has a different geometric configuration, leading to variations in its chemical and biological properties.
4a-(2H)-Naphthalenol, octahydro-8a-ethyl-, cis-:
4a-(2H)-Naphthalenol, octahydro-8a-methyl-3-oxo-, cis-:
The uniqueness of 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- lies in its specific geometric configuration and the presence of the hydroxyl and methyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
5173-74-0 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC 名称 |
8a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol |
InChI |
InChI=1S/C11H20O/c1-10-6-2-4-8-11(10,12)9-5-3-7-10/h12H,2-9H2,1H3 |
InChI 键 |
UWRUMJPLZZBUCM-UHFFFAOYSA-N |
规范 SMILES |
CC12CCCCC1(CCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



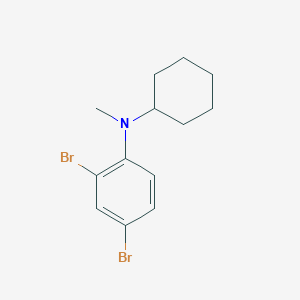

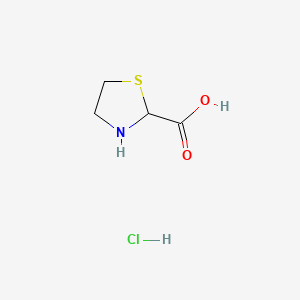

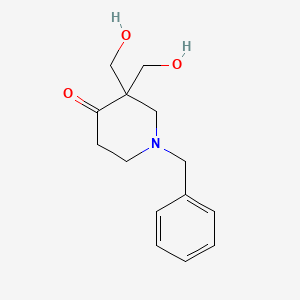

![N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14143703.png)
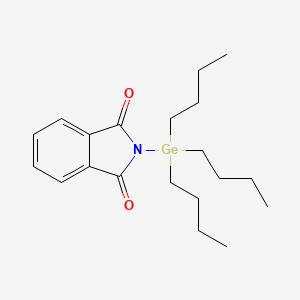
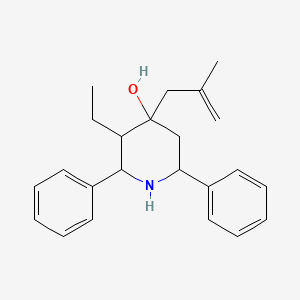
![(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B14143717.png)
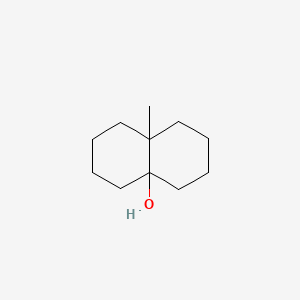
![ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B14143740.png)
